1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester
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Overview
Description
1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C16H22N2O2. It is known for its unique structure, which includes a hexahydro-pyrroloquinoline core.
Preparation Methods
The synthesis of 1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the hexahydro-pyrroloquinoline core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxylic acid group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets .
Comparison with Similar Compounds
1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester can be compared with similar compounds such as:
cis-4-oxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester: This compound has a similar core structure but differs in the functional groups attached.
2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline: Another similar compound with variations in the ester group and protective groups used
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl 1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]quinoline-5-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-8-17-9-13(11)12-6-4-5-7-14(12)18/h4-7,11,13,17H,8-10H2,1-3H3 |
InChI Key |
ZJHFVSCJIQAGQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C3=CC=CC=C31 |
Origin of Product |
United States |
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